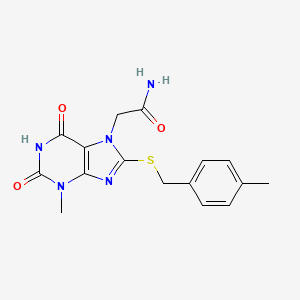

2-(3-methyl-8-((4-methylbenzyl)thio)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each tailored to introduce or modify specific functional groups while protecting others. In the context of the compounds discussed in the provided papers, we see examples of such multi-step syntheses. For instance, the synthesis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-d-glucofuranoside involved six steps starting from a known precursor, with transformations including mild acid hydrolysis, benzylation, strong alkaline hydrolysis, N-acetylation, and isomerization, followed by hydrolysis with mercuric chloride . Similarly, the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives was achieved by O-[(11)C]methylation of their corresponding precursors, yielding high radiochemical purity and specific activity . These examples highlight the complexity and precision required in the synthesis of such molecules.

Molecular Structure Analysis

The molecular structures of the compounds are characterized by the presence of multiple functional groups and aromatic systems. For example, the purine-thioacetamide derivatives mentioned in the third paper contain a purine base linked to a thioacetamide group, which is a common motif in medicinal chemistry due to its potential biological activity . The presence of these functional groups can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall pharmacokinetic properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and carefully chosen to achieve the desired modifications while preserving the integrity of sensitive functional groups. For instance, the mercaptolysis and subsequent esterification and acetylation steps in the synthesis of the glucose derivative mentioned in the first paper are examples of such targeted reactions . These reactions are crucial for the successful synthesis of the final compound with the intended properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The compounds discussed in these papers likely have varied solubilities, stabilities, and reactivities due to their diverse functional groups. For example, the carbon-11-labeled compounds synthesized for PET imaging would need to be stable enough to survive the radiolabeling process and subsequent in vivo evaluation, yet reactive enough to bind to their biological targets . The specific activities and radiochemical purities achieved in the synthesis of these compounds are indicative of their suitability for PET imaging applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Research has explored the synthesis of various acetamide derivatives and their potential anticancer activities. One study focused on the synthesis of 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide derivatives, investigating their anticancer activity. These derivatives were synthesized through a reaction involving 2-(3/4-hydroxybenzylidene)-6-substituted-2,3-dihydro-1H-inden-1-ones and 2-chloroacetamides. The newly synthesized compounds underwent structural elucidation using IR, 1H-NMR, mass spectroscopy, and elemental analyses. Their anticancer screening was conducted at the National Cancer Institute (NCI), USA, where compound 3e, a specific acetamide derivative, showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Green Chemistry in Drug Design

Another study employed green chemistry principles to synthesize potential analgesic and antipyretic compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. The research outlined two synthetic routes, emphasizing environmental sustainability through the use of green solvents or solid-phase reactions. These compounds were assessed for their analgesic and antipyretic potential, contributing to the development of environmentally friendly pharmaceuticals (Reddy et al., 2014).

Novel Antitumor Heterocyclic Compounds

Further research involved synthesizing heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exploring their antitumor activities. These derivatives, featuring diverse heterocyclic rings such as thiophene, thiazole, and pyrazole, were evaluated for their antiproliferative activity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. The study highlighted the simplicity and efficiency of the synthetic procedures, offering new avenues for cancer treatment research (Shams et al., 2010).

Coumarin-Based Synthesis and Quantum Studies

Another investigation focused on synthesizing new coumarins and conducting quantum chemical studies to understand their molecular properties. The synthesized coumarins were characterized using FT-IR, NMR, and CHNS analyses, with Density Functional Theory calculations providing insights into their molecular orbitals. This research contributes to the understanding of coumarins' chemical behavior and potential applications in medicinal chemistry (Al-Amiery et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-methyl-8-[(4-methylphenyl)methylsulfanyl]-2,6-dioxopurin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-9-3-5-10(6-4-9)8-25-16-18-13-12(21(16)7-11(17)22)14(23)19-15(24)20(13)2/h3-6H,7-8H2,1-2H3,(H2,17,22)(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDCQELFIQHXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC(=O)N)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-8-((4-methylbenzyl)thio)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B3017905.png)

![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)

![(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate](/img/structure/B3017918.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)

![1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B3017920.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3017923.png)